Enhanced Acidity (Lower pKa) Compared to Key Regioisomers Alters Ionization and Reactivity Profiles
The predicted acid dissociation constant (pKa) for 2-Oxaspiro[5.5]undecane-5-carboxylic acid is 4.46 ± 0.20 . This value is notably lower (indicating higher acidity) than that of the structurally related 3-Oxaspiro[5.5]undecane-9-carboxylic acid (pKa 4.74 ± 0.20) and the non-oxa analog Spiro[5.5]undecane-3-carboxylic acid (pKa 4.78 ± 0.20) . The difference of approximately 0.3 log units translates to a roughly 2-fold difference in acid dissociation constant.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.46 ± 0.20 (predicted) |
| Comparator Or Baseline | 3-Oxaspiro[5.5]undecane-9-carboxylic acid: 4.74 ± 0.20; Spiro[5.5]undecane-3-carboxylic acid: 4.78 ± 0.20 |
| Quantified Difference | ΔpKa ≈ -0.3 (more acidic) |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
The lower pKa indicates that the carboxylic acid group is more readily deprotonated at physiological pH, which can influence solubility, membrane permeability, and salt formation during chemical synthesis or biological assays.
